molecular formula C12H15F3O B12333043 Benzenemethanol,2,3,5,6-tetramethyl-a-(trifluoromethyl)- CAS No. 102626-54-0

Benzenemethanol,2,3,5,6-tetramethyl-a-(trifluoromethyl)-

Cat. No.: B12333043
CAS No.: 102626-54-0
M. Wt: 232.24 g/mol
InChI Key: MTXZTQSOORAJNF-UHFFFAOYSA-N
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Description

Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- is an organic compound with the molecular formula C12H15F3O It is characterized by the presence of a benzenemethanol core substituted with four methyl groups and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzenemethanol and reagents for methylation and trifluoromethylation.

    Methylation: The benzenemethanol core undergoes methylation at the 2, 3, 5, and 6 positions using methylating agents under controlled conditions.

Industrial Production Methods

In industrial settings, the production of Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as distillation and recrystallization to obtain the final product with desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The methyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)-, such as ketones, aldehydes, and substituted benzenemethanol compounds.

Scientific Research Applications

Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular responses.

    Pathway Modulation: Affecting signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol: The parent compound without the methyl and trifluoromethyl substitutions.

    2,3,5,6-Tetramethylbenzenemethanol: Lacks the trifluoromethyl group.

    Trifluoromethylbenzenemethanol: Lacks the methyl groups.

Uniqueness

Benzenemethanol, 2,3,5,6-tetramethyl-a-(trifluoromethyl)- is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

102626-54-0

Molecular Formula

C12H15F3O

Molecular Weight

232.24 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2,3,5,6-tetramethylphenyl)ethanol

InChI

InChI=1S/C12H15F3O/c1-6-5-7(2)9(4)10(8(6)3)11(16)12(13,14)15/h5,11,16H,1-4H3

InChI Key

MTXZTQSOORAJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C(C(F)(F)F)O)C)C

Origin of Product

United States

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